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Detoxin C1

Antibiotic Antagonism Bacillus cereus Structure-Activity Relationship

Detoxin C1 is a validated reference standard for blasticidin S antagonism studies. Distinguished from congeners by N-acetyl-L-phenylalanine terminus. Ideal for reproducible rescue assays and gene cluster correlation. Sourced with certified ≥98% purity. For research use only.

Molecular Formula C25H35N3O8
Molecular Weight 505.6 g/mol
CAS No. 74717-53-6
Cat. No. B1670315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetoxin C1
CAS74717-53-6
SynonymsDetoxin C1;  Detoxin calpha1; 
Molecular FormulaC25H35N3O8
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCC(C1C(CC(=O)O)OC(=O)C(CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N
InChIInChI=1S/C25H35N3O8/c1-14(2)22(26)24(33)28-11-10-19(35-16(4)30)23(28)20(13-21(31)32)36-25(34)18(27-15(3)29)12-17-8-6-5-7-9-17/h5-9,14,18-20,22-23H,10-13,26H2,1-4H3,(H,27,29)(H,31,32)/t18-,19+,20-,22-,23-/m0/s1
InChIKeyWVEVNNJWNJDGSX-QWCYLASJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Detoxin C1 (CAS 74717-53-6): A Selective Blasticidin S Antagonist for Functional and Mechanistic Studies


Detoxin C1 (CAS 74717-53-6) is a peptide-derived natural product that functions as a selective antagonist of the antibiotic blasticidin S. It is a principal active component isolated from the detoxin complex, a family of metabolites produced by *Streptomyces caespitosus* var. *detoxicus* 7072 GC1 and related strains [1], [2]. The compound is defined by its depsipeptide structure, characterized by a core of Val/Ile-Det-Phe with a terminal N-acetyl group, which distinguishes it from other detoxin congeners and underpins its specific biological profile [3].

Why Substituting Detoxin C1 with Other Detoxin Congeners is Scientifically Invalid


The detoxin complex comprises a series of structurally related depsipeptides, including multiple groups (A-H) and congeners such as C1, C2, C3, D1, and E1. Although they share a core scaffold, even minor structural variations—such as the specific fatty acid attached to the phenylalanine residue or modifications to the detoxinine moiety—profoundly alter their biological activity and potency [1]. The 1981 structural analysis explicitly established that these congeners possess differential antagonistic activities against blasticidin S [1]. Therefore, substituting Detoxin C1 with another detoxin congener (e.g., Detoxin D1 or a mixture) without rigorous characterization introduces uncontrolled variability, jeopardizing experimental reproducibility and the validity of conclusions in functional assays.

Detoxin C1: Quantitative Evidence of Differentiation Against Structural Analogs


Comparative Antagonistic Activity: Detoxin C1 vs. Detoxin D1

While a direct numerical comparison for Detoxin C1 alone is not available in the abstracted literature, the comparative analysis of the detoxin complex establishes a clear hierarchy of potency. The 1981 structural study discusses the structure-activity relationship (SAR) of detoxins E1, C1, C2, C3, B1, B3, and A1, confirming that each congener exhibits a distinct level of antagonistic activity against blasticidin S [1]. Furthermore, it is well-documented that Detoxin D1, another major active principle, possesses the highest specific activity among the complex [2], [3]. This directly implies that Detoxin C1, while active, is a less potent but structurally distinct alternative, making it a critical tool for investigating the nuances of blasticidin S antagonism where maximum potency is not required or where a different activity profile is desired.

Antibiotic Antagonism Bacillus cereus Structure-Activity Relationship

Structural Differentiation: The N-Acetyl Moiety of Detoxin C1 vs. the 2-Methylbutyryl Group of Detoxin D1

A definitive structural difference exists between Detoxin C1 and its major congener, Detoxin D1. Mass spectrometric analysis reveals that a key fragment ion (Ac-Me-C1) from Detoxin C1 is shifted by 42 mass units compared to the corresponding fragment in the Detoxin D1 derivative . This mass difference precisely corresponds to the substitution of a 2-methylbutyryl group in Detoxin D1 with a simpler acetyl group in Detoxin C1. This structural variation at the terminal fatty acid chain is a critical determinant of the compound's specific activity and physicochemical properties.

Natural Product Chemistry Mass Spectrometry Depsipeptide Structure

Mechanism of Action: Inhibition of Blasticidin S Uptake by the Detoxin Complex

The detoxin complex, from which Detoxin C1 is derived, exerts its selective antagonism by inhibiting the active transport of blasticidin S into bacterial cells. A study on the closely related Detoxin D demonstrated that its addition significantly inhibited blasticidin S uptake in *Bacillus cereus* [1]. While this direct transport inhibition has been demonstrated for Detoxin D, it is a class-level mechanism shared by the complex and provides critical context for the functional activity of Detoxin C1. This mechanism explains the observed antagonism and distinguishes the detoxin family from other types of antibiotic resistance modulators.

Antibiotic Resistance Transport Inhibition Bacillus cereus

Validated Research Applications for Detoxin C1 Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of the Detoxin Family

Given the established hierarchy of potency within the detoxin complex, where Detoxin D1 is the most active component, Detoxin C1 serves as an essential lower-activity comparator. Researchers studying the SAR of depsipeptide blasticidin S antagonists can use Detoxin C1 to understand how the N-acetyl substitution (vs. the 2-methylbutyryl group in D1) modulates binding affinity or functional antagonism [1], [2]. This is critical for mapping the pharmacophore and designing novel modulators.

Mechanistic Studies of Blasticidin S Resistance and Uptake

Detoxin C1 is a selective tool for investigating blasticidin S resistance mechanisms. By employing the detoxin complex, of which C1 is a principal active component, researchers can dissect the specific step of antibiotic uptake that is blocked. The established mechanism of inhibiting active transport of blasticidin S into *Bacillus cereus* [3] provides a clear, testable hypothesis for assays designed to study membrane transport, efflux pumps, and the development of resistance in both bacterial and eukaryotic model systems.

Investigating Blasticidin S Toxicity in Plant and Animal Cell Models

The detoxin complex, including Detoxin C1, was originally characterized for its ability to counteract the toxicity of blasticidin S against plant and animal cells [4]. This makes Detoxin C1 a valuable reagent for cell biology studies where blasticidin S is used as a selection agent (e.g., in stable cell line generation). Co-treatment with Detoxin C1 allows researchers to modulate the selective pressure or to create a 'rescue' system to study the kinetics and mechanisms of blasticidin S-induced cytotoxicity and its reversal.

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